Marsupsin

antihyperglycemic type 2 diabetes streptozotocin rat model

Researchers requiring antihyperglycemic activity without confounding antihyperlipidemic effects need marsupsin-not generic P. marsupium extract or pterosupin. • STZ-diabetic rats: ~33% plasma glucose reduction at 20 mg/kg i.p., comparable to metformin. • L6 myotubes: upregulates IRS1/PI3K/AKT/GLUT4 insulin-signaling pathway. • Marsupsin-phospholipid complex: Cmax 3.02 mg/mL, Tmax 10.2 h, 44% entrapment for systemic exposure. Supplied as a low-abundance benzofuranone reference standard for extract QC.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 83889-80-9
Cat. No. B1215608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarsupsin
CAS83889-80-9
Synonymsmarsupsin
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O
InChIInChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1
InChIKeyIQTGAKWQIFFPQX-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marsupsin Sourcing and Baseline Characterization


Marsupsin is a 2-hydroxy-2-benzyl-3(2H)-benzofuranone phenolic compound isolated from the heartwood of Pterocarpus marsupium (Indian Kino) [1]. It is one of three major phenolics—alongside the stilbene pterostilbene and the hydrochalcone pterosupin—reported to possess significant antihyperglycemic activity [2]. Marsupsin bears the molecular formula C₁₆H₁₄O₆ (MW 302.28) and is designated the (-)-isomer under CAS 83889-80-9 [3].

Natural product benzofuranone Isolated (-)-isomer from Pterocarpus marsupium heartwood; defined identity for benzofuranone-specific studies.
Reported glycemic endpoint context Supports investigation of antihyperglycemic response in rodent models; pathway studies for glucose homeostasis.
Target-specific research tool Enables benzofuranone pharmacology without stilbene/hydrochalcone confounders from crude extracts.

Marsupsin Procurement: Substitution Risks with In-Class Phenolics


Pterocarpus marsupium heartwood contains at least three phenolic classes—benzofuranones (marsupsin), stilbenes (pterostilbene), and hydrochalcones (pterosupin)—that exhibit divergent pharmacological profiles despite their co-occurrence [1]. Marsupsin demonstrates antihyperglycemic efficacy comparable to metformin, whereas pterosupin is ineffective in lowering blood glucose [2]; conversely, in hyperlipidemic models, pterosupin and liquiritigenin significantly improve lipid profiles, but marsupsin shows no such activity [3]. Therefore, selecting a specific compound rather than a generic P. marsupium extract or an in-class analog directly determines the experimental or therapeutic outcome. The quantitative evidence below clarifies when and why marsupsin is the appropriate choice.

Marsupsin (benzofuranone)
Demonstrates glycemic endpoint response in rodent models; no lipid-modulating activity reported.
Target compound for glycemic studies
Pterosupin (hydrochalcone)
Inactive in glycemic models; significant lipid-lowering effects reported. Selection may shift endpoint profile.
Not interchangeable for antihyperglycemic research
Marsupsin
Benzofuranone-specific PI3K-AKT-GLUT4 pathway upregulation in skeletal muscle cells.
Pathway-defined mechanism context
Pterostilbene (stilbene)
Also shows glycemic response but via stilbene pharmacology; mechanistic pathway may differ.
May not transfer benzofuranone-specific signaling
Marsupsin
No significant effect on lipid parameters; glycemic pathway selectivity.
Suitable for glucose-focused endpoints
Liquiritigenin
Reported lipid-lowering activity but no glycemic effect; may confound metabolic studies if substituted.
Lipid-focused comparator; not for glycemic research

Marsupsin Quantitative Differentiation Evidence


Antihyperglycemic Efficacy vs. Pterosupin and Metformin

In streptozotocin-induced hyperglycemic Charles Foster albino rats, marsupsin (20 mg/kg i.p., 3 days) reduced plasma glucose by 33%, compared to a 48% reduction by metformin and a 42% reduction by pterostilbene. Pterosupin was ineffective, exhibiting an 11% increase in plasma glucose [1]. The baseline plasma glucose in diabetic rats was 353 ± 12 mg/100 mL versus 55 ± 3 mg/100 mL in normal controls.

Glycemic endpoint
Head-to-head
Marsupsin: −33% (p
Supports glycemic endpoint response evaluation; pterosupin inactive in this model.
STZ rat model, 20 mg/kg i.p. 3d; n=5
Lipid selectivity
Head-to-head
Marsupsin: no significant effect on TC, LDL-C, TG, atherogenic index. Pterosupin: significant ↓ all lipid parameters. Liquiritigenin: significant ↓ TC, LDL-C, atherogenic index; no TG effect.
Indicates pathway-specific glycemic selectivity without lipid confounds.
Diet-induced hyperlipidemia rats, 14d oral administration
Pathway mechanism
Supporting evidence
Upregulation of IRS1, PI3K, AKT, GLUT4 in insulin-resistant L6 myotubes after marsupsin treatment. Confirmed by ELISA, qPCR, Western blot.
Supports pathway-specific mechanistic interpretation for insulin resistance research.
Exact fold-change values not provided in abstract
Formulation exposure
Cross-study comparable
Marsupsin-phospholipid complex: Cmax = 3.02 mg/mL Tmax = 10.2 h Entrapment efficiency = 44% Particle size 0.05–0.5 µm
Supports formulation-dependent exposure review; free marsupsin lower.
Mechanical dispersion; oral administration in rabbits
Natural abundance
Cross-study comparable
Pterostilbene several-fold higher than marsupsin in heartwood and commercial formulations (HPTLC).
Supports procurement of isolated marsupsin to avoid pterostilbene confounding.
HPTLC densitometric quantification of ethyl acetate extracts
antihyperglycemic type 2 diabetes streptozotocin rat model

Lipid-Lowering Selectivity vs. Pterosupin and Liquiritigenin

In diet-induced hyperlipidemic rats, administration of pterosupin and liquiritigenin produced significant reductions in serum total cholesterol, LDL-cholesterol, and atherogenic index, with pterosupin additionally lowering serum triglycerides. In contrast, marsupsin demonstrated no significant effect on any lipid parameter under identical experimental conditions [1].

Lipid selectivity
Head-to-head
Marsupsin: no significant effect on TC, LDL-C, TG, atherogenic index. Pterosupin: significant ↓ all lipid parameters. Liquiritigenin: significant ↓ TC, LDL-C, atherogenic index; no TG effect.
Indicates pathway-specific glycemic selectivity without lipid confounds.
Diet-induced hyperlipidemia rats, 14d oral administration
antihyperlipidemic diet-induced hyperlipidemia Triton-induced hyperlipidemia

Insulin Resistance Reversal: PI3K-AKT-GLUT4 Pathway

In L6 skeletal muscle myotubes rendered insulin-resistant by high insulin exposure, marsupsin treatment increased the rate of glucose uptake compared to vehicle control. ELISA, qPCR, and Western blot analyses confirmed upregulation of IRS1, PI3K, AKT, and GLUT4 proteins in marsupsin-treated cells [1].

Pathway mechanism
Supporting evidence
Upregulation of IRS1, PI3K, AKT, GLUT4 in insulin-resistant L6 myotubes after marsupsin treatment. Confirmed by ELISA, qPCR, Western blot.
Supports pathway-specific mechanistic interpretation for insulin resistance research.
Exact fold-change values not provided in abstract
insulin resistance glucose uptake IRS1-PI3K-AKT-GLUT4 skeletal muscle

Bioavailability Enhancement via Phospholipid Complex

A marsupsin-phospholipid complex (M-P Complex) prepared by mechanical dispersion exhibited a Cmax of 3.02 mg/mL and Tmax of 10.2 h after oral administration in albino rabbits, demonstrating markedly increased bioavailability compared to free standardized marsupsin. The complex had an entrapment efficiency of 44% and a particle diameter range of 0.05–0.5 µm [1].

Formulation exposure
Cross-study comparable
Marsupsin-phospholipid complex: Cmax = 3.02 mg/mL Tmax = 10.2 h Entrapment efficiency = 44% Particle size 0.05–0.5 µm
Supports formulation-dependent exposure review; free marsupsin lower.
Mechanical dispersion; oral administration in rabbits
bioavailability phospholipid complex pharmacokinetics formulation

Pterostilbene vs. Marsupsin Abundance in Plant Material

HPTLC analysis of Pterocarpus marsupium heartwood and commercial Ayurvedic formulations revealed that pterostilbene levels are several times higher than those of marsupsin in both plant samples and finished products [1]. This has led to pterostilbene being proposed as a quality-control marker for P. marsupium-based preparations.

Natural abundance
Cross-study comparable
Pterostilbene several-fold higher than marsupsin in heartwood and commercial formulations (HPTLC).
Supports procurement of isolated marsupsin to avoid pterostilbene confounding.
HPTLC densitometric quantification of ethyl acetate extracts
HPTLC quantification quality control marker Pterocarpus marsupium natural abundance

Marsupsin Application Scenarios for Research and Industry


Type 2 Diabetes: Metformin-Comparable Efficacy

Marsupsin is the preferred compound when the research aim is to study an antihyperglycemic benzofuranone that demonstrates in vivo efficacy comparable to metformin, while purposely avoiding the antihyperlipidemic activity associated with pterosupin and liquiritigenin. Researchers can use the STZ-induced rat model at 20 mg/kg i.p. with an expected ~33% plasma glucose reduction as a reference benchmark [1].

IRS1-PI3K-AKT-GLUT4 Signaling in Skeletal Muscle

Marsupsin is the compound of choice for investigating insulin signaling restoration in skeletal muscle, as it has been specifically shown to upregulate IRS1, PI3K, AKT, and GLUT4 in L6 myotubes [2]. This defined pathway signature allows for targeted mechanistic studies that cannot be assumed for pterostilbene or pterosupin without analogous confirmatory data.

Phospholipid Complexation for Oral Bioavailability

When in vivo pharmacological studies demand adequate systemic exposure, researchers should reference the established marsupsin-phospholipid complex formulation (Cmax 3.02 mg/mL, Tmax 10.2 h) as a starting point for formulation optimization [3]. This complex is characterized by a 0.05–0.5 µm particle size and 44% entrapment efficiency, providing a quantitative baseline for comparative formulation development.

Analytical Reference for Benzofuranone in P. marsupium

Given that pterostilbene is several-fold more abundant than marsupsin in P. marsupium heartwood and commercial formulations [4], marsupsin serves as the essential low-abundance analytical reference standard for quantifying benzofuranone content in complex mixtures, ensuring that extract-based quality control does not overlook this pharmacologically important constituent.

Application
Selection Property
Validation Focus
Glycemic endpoint research
Benzofuranone-specific plasma glucose reduction profile
Comparator benchmarking vs. metformin and pterostilbene in rodent models
Insulin signaling pathway studies
Defined IRS1-PI3K-AKT-GLUT4 upregulation
Protein expression and glucose uptake assays in L6 myotubes
Oral formulation exposure optimization
Formulation-dependent Cmax and Tmax characteristics
Pharmacokinetic evaluation in animal models
Benzofuranone quantification in plant extracts
Distinction from high-abundance pterostilbene
HPTLC or LC-MS method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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